
7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine
Vue d'ensemble
Description
7-Chloro-N-(3-pyridinylmethyl)-4-quinazolinamine (7-CNQ) is a chemical compound that belongs to the quinazolinamine class of compounds. It is a white crystalline solid with a molecular weight of 243.6 g/mol and a melting point of 265-266°C. 7-CNQ is a versatile compound that has been used in a variety of scientific research applications. It has been studied for its potential to be used as a precursor to various drugs and pharmaceuticals, as well as its ability to act as a ligand for metal ions.
Applications De Recherche Scientifique
Anticancer Activity
- Synthesis and Anticancer Activity : A derivative of 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, specifically 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one, showed remarkable activity against CNS SNB-75 Cancer cell line. This suggests its potential as an antitumor agent targeting EGFR-tyrosine kinase (Noolvi & Patel, 2013).
Antimalarial Effects
- Antimalarial Activity : N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, which are structurally related to this compound, have been synthesized and shown to have general antimalarial activity (Elslager et al., 1981).
Imaging Applications
- EGFR-TK Imaging for Cancer : Derivatives of quinazoline, like this compound, have been used in the development of technetium-99m biomarkers for imaging EGFR-tyrosine kinase, relevant in cancer diagnostics (Fernandes et al., 2008).
Potential as Anti-Breast Cancer Agent
- Discovery of Potent Anti-tumor Agents : 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, related to this compound, has shown significant biological activities and anti-breast cancer potential (Chen et al., 2013).
Study of Conformers in Biopharmaceuticals
- Conformers of AG-1478 : AG-1478, structurally related to this compound, has been studied for its UV-Vis absorption spectra, providing insights into the structure and behavior of these types of compounds in biopharmaceutical applications (Khattab et al., 2016).
Evaluation in Pediatric Oncology
- Use in Pediatric Oncology : Gefitinib, a 4-anilinoquinazoline derivative like this compound, has been evaluated for treating refractory solid tumors and central nervous system malignancies in pediatric patients (Freeman et al., 2006).
Synthesis and Biological Activities
- Synthesis and Medicinal Applications : Novel synthesis methods have been developed for compounds like this compound, showing potential biological activities in medicine (Ouyang et al., 2016).
Propriétés
IUPAC Name |
7-chloro-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-3-4-12-13(6-11)18-9-19-14(12)17-8-10-2-1-5-16-7-10/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYISKGLYRRGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



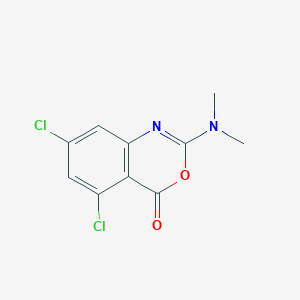
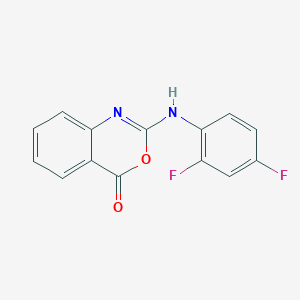
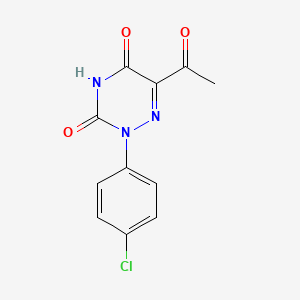
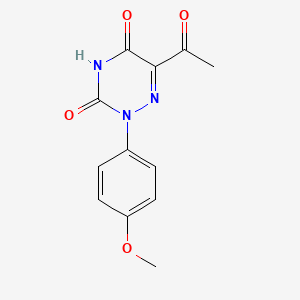

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037288.png)
![{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone](/img/structure/B3037290.png)
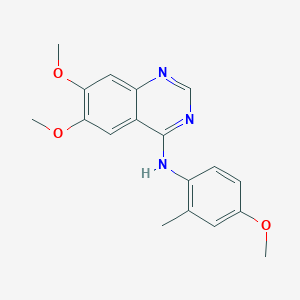
![4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3037293.png)

![7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine](/img/structure/B3037300.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B3037303.png)

![4-{5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3037305.png)